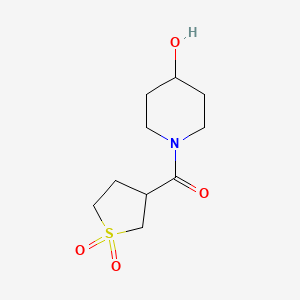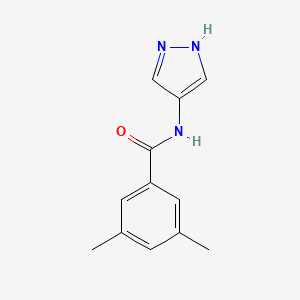
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone, also known as BRD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BRD belongs to the class of indole-based compounds and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone involves the inhibition of various enzymes and pathways that are involved in the development and progression of diseases. (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibition by (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the breakdown of neurotransmitters in the brain. MAO inhibition by (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone leads to increased levels of neurotransmitters, which can improve cognitive function and reduce neurodegeneration.
Biochemical and Physiological Effects:
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has been found to exhibit various biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and anti-oxidant properties. (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has been shown to induce apoptosis in cancer cells by inhibiting HDACs and activating tumor suppressor genes. (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. In addition, (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has been found to exhibit anti-inflammatory and anti-oxidant properties, which can reduce inflammation and oxidative stress in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has several advantages for lab experiments, including its high purity level, stability, and ease of synthesis. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone, including its potential therapeutic applications in various diseases, its mechanism of action, and its optimization for clinical use. (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has shown promising results in preclinical studies for its anti-cancer and neuroprotective properties, and further studies are needed to determine its efficacy and safety in clinical trials. In addition, the optimization of (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone for clinical use, including its formulation and dose, is an important future direction for its development as a therapeutic agent.
Synthesemethoden
The synthesis of (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone involves the reaction of 2-bromo-1-methylpyrrole with indole-2-carboxaldehyde in the presence of a base. The reaction yields (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone as a yellow solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has been studied for its anti-inflammatory and anti-oxidant properties.
Eigenschaften
IUPAC Name |
(4-bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-16-9-11(15)8-13(16)14(18)17-7-6-10-4-2-3-5-12(10)17/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLFOJZNTHZVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide](/img/structure/B7541771.png)

![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)





![1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)



